![molecular formula C16H16N4OS B5567422 1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
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Overview
Description
1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multi-step synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates, which then undergo further reactions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared with other triazolopyrimidine derivatives, such as:
Biological Activity
The compound 1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The key steps include the formation of the triazole ring and the introduction of the sulfanyl and methyl groups. The synthetic pathways often leverage methods such as nucleophilic substitution and cyclization reactions to achieve the desired molecular structure.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing notable activity against:
- Staphylococcus aureus
- Escherichia coli
- Enterococcus faecalis
In vitro studies demonstrated that modifications in the side chains significantly influenced the antimicrobial efficacy, with certain derivatives achieving minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against resistant strains .
Antifungal Activity
The antifungal properties of triazole derivatives have also been explored. The compound exhibited promising activity against Fusarium oxysporum , with effective concentrations reported between 6 to 9 µg/mL. The presence of specific functional groups, such as sulfonyl or methyl groups, was found to enhance antifungal potency .
Anti-inflammatory Activity
In addition to antimicrobial and antifungal activities, the compound has shown anti-inflammatory effects. Studies utilizing RAW264.7 macrophages indicated that it significantly reduced the expression levels of pro-inflammatory markers such as iNOS and COX-2. This suggests potential therapeutic applications in conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazole ring and substituents on the benzyl group can drastically affect biological activity. For instance:
Modification | Effect on Activity |
---|---|
Addition of methyl groups | Increased antimicrobial potency |
Introduction of sulfonyl group | Enhanced antifungal activity |
Alteration of triazole position | Variability in anti-inflammatory effects |
These findings highlight the importance of chemical structure in determining biological efficacy.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative with a modified benzyl group exhibited a significant reduction in bacterial growth compared to standard antibiotics, suggesting a novel mechanism of action.
- Case Study on Anti-inflammatory Properties : In a model of acute inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory cell infiltration, supporting its use as an anti-inflammatory agent.
- Clinical Relevance : Preliminary studies indicate that compounds similar to this compound may have synergistic effects when combined with existing treatments for infections resistant to conventional therapies.
Properties
IUPAC Name |
1-[7-methyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-5-4-6-13(7-10)9-22-16-18-15-17-8-14(12(3)21)11(2)20(15)19-16/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIXTLJKTTZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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